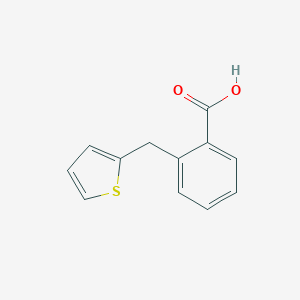
2-Chloroacridine-9-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroacridine-9-carbonitrile is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a member of the acridine family of compounds and has a molecular formula of C14H7ClN2. In
Wirkmechanismus
The mechanism of action of 2-Chloroacridine-9-carbonitrile varies depending on its application. In medicine, this compound has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. Additionally, 2-Chloroacridine-9-carbonitrile has been found to induce apoptosis in cancer cells by activating caspases and increasing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloroacridine-9-carbonitrile also vary depending on its application. In medicine, this compound has been shown to have low toxicity and minimal side effects. However, it has been found to be mutagenic in certain bacterial strains. In agriculture, this compound has been found to have low toxicity to mammals and birds. However, it may be toxic to aquatic organisms. In materials science, this compound has been found to have good solubility and stability.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloroacridine-9-carbonitrile in lab experiments include its low toxicity, good solubility, and stability. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using 2-Chloroacridine-9-carbonitrile in lab experiments include its mutagenic properties, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloroacridine-9-carbonitrile. In medicine, this compound may be further studied for its potential use in the treatment of drug-resistant bacterial infections and cancer. Additionally, its mechanism of action may be further elucidated to develop more effective treatments. In agriculture, this compound may be further studied for its potential use as a pesticide and herbicide. Additionally, its environmental impact may be further studied to ensure its safe use. In materials science, this compound may be further studied for its potential use in the fabrication of organic semiconductors and OLEDs. Additionally, its properties may be further optimized to improve its performance.
Wissenschaftliche Forschungsanwendungen
2-Chloroacridine-9-carbonitrile has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have antimicrobial and anticancer properties. It has been found to be effective against a wide range of bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 2-Chloroacridine-9-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis.
In agriculture, this compound has been studied for its potential use as a pesticide. It has been found to be effective against a wide range of pests, including insects and fungi. Additionally, 2-Chloroacridine-9-carbonitrile has been shown to have herbicidal properties.
In materials science, this compound has been studied for its potential use in the synthesis of organic semiconductors. It has been found to have good electron transport properties and has been used in the fabrication of organic light-emitting diodes (OLEDs).
Eigenschaften
CAS-Nummer |
30490-54-1 |
|---|---|
Produktname |
2-Chloroacridine-9-carbonitrile |
Molekularformel |
C14H7ClN2 |
Molekulargewicht |
238.67 g/mol |
IUPAC-Name |
2-chloroacridine-9-carbonitrile |
InChI |
InChI=1S/C14H7ClN2/c15-9-5-6-14-11(7-9)12(8-16)10-3-1-2-4-13(10)17-14/h1-7H |
InChI-Schlüssel |
YJXWFDRGDZWQTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

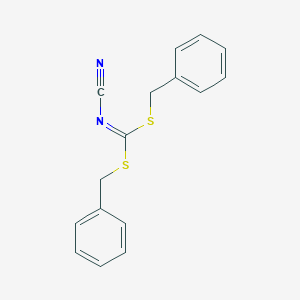
![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)

![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
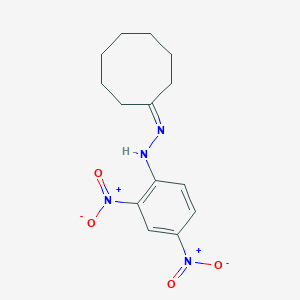
![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)
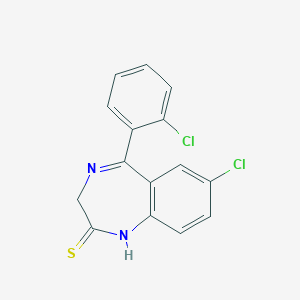
![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)

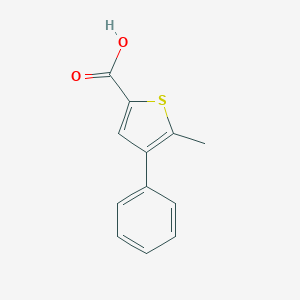
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)

